N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-methoxyphenyl)ethylsulfanyl]acetamide
Description
N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-methoxyphenyl)ethylsulfanyl]acetamide is a synthetically derived acetamide featuring a cyano-substituted cyclopropane moiety, a 2-methoxyphenyl group linked via an ethylsulfanyl bridge, and an acetamide backbone. The cyclopropyl ring introduces steric constraints and metabolic stability, while the 2-methoxyphenyl group may influence electronic properties and receptor binding.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[1-(2-methoxyphenyl)ethylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-12(14-6-4-5-7-15(14)21-3)22-10-16(20)19-17(2,11-18)13-8-9-13/h4-7,12-13H,8-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRVUKHKDRHIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)SCC(=O)NC(C)(C#N)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Q & A
Q. What are the key considerations for synthesizing N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-methoxyphenyl)ethylsulfanyl]acetamide?
Synthesis involves multi-step protocols, including:
- Introduction of the cyano group using reagents like cyanogen bromide under controlled pH and temperature (40–60°C) .
- Thioether bond formation via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts (e.g., triethylamine) to minimize side reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity . Reaction monitoring by TLC and NMR ensures intermediate integrity .
Q. How can researchers confirm the structural identity of this compound?
Structural validation relies on:
- ¹H/¹³C NMR : To verify cyclopropane ring protons (δ 1.2–1.8 ppm), methoxy groups (δ 3.8–4.0 ppm), and acetamide carbonyl (δ ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₆H₁₉N₂O₂S) and rule out impurities .
- X-ray crystallography : For unambiguous stereochemical assignment, though this requires high-purity crystals .
Q. What stability challenges arise during storage, and how can they be mitigated?
- The cyano group is prone to hydrolysis in humid conditions. Store under inert gas (N₂/Ar) at –20°C in desiccants .
- Thioether linkages may oxidize; avoid exposure to light or oxidizing agents .
- Regular stability assays (HPLC or NMR) every 3–6 months are recommended .
Advanced Research Questions
Q. How can researchers optimize reaction yields for scale-up synthesis?
- DoE (Design of Experiments) : Vary parameters like solvent polarity, temperature (40–80°C), and stoichiometry to identify optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% for cyclopropane ring formation .
- Flow chemistry : Enhances reproducibility for thioether coupling steps .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., anticancer vs. anti-inflammatory effects)?
- Orthogonal assays : Use multiple assays (MTT, apoptosis markers, cytokine profiling) to confirm activity across cell lines (e.g., HCT-116, MCF-7) .
- Metabolite profiling : Check for in situ degradation products that may skew results .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy vs. ethoxy) to isolate target effects .
Q. How does the compound’s stereochemistry influence its biological targets?
- Chiral HPLC : Separate enantiomers to test individual activity .
- Molecular docking : Model interactions with enzymes (e.g., COX-2, CYP450) to predict binding affinity differences between stereoisomers .
- In vivo pharmacokinetics : Compare AUC and half-life of enantiomers in rodent models .
Q. What analytical methods detect trace impurities in synthesized batches?
- LC-MS/MS : Identifies impurities at <0.1% levels, such as unreacted intermediates or oxidation byproducts .
- ICP-OES : Monitors heavy metal residues (e.g., Pd from catalysts) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from structurally similar contaminants .
Methodological Considerations for Data Interpretation
Q. How to validate the compound’s mechanism of action in enzymatic assays?
- Kinetic studies : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Surface plasmon resonance (SPR) : Quantify binding kinetics to purified target proteins .
- Knockout models : Use CRISPR-edited cell lines to confirm target specificity .
Q. What computational tools support SAR studies for this compound?
- DFT calculations : Predict electronic effects of substituents on reactivity (e.g., Hammett σ values for methoxy groups) .
- MD simulations : Model solvation effects and conformational flexibility in biological environments .
- QSAR models : Corrogate bioactivity data with molecular descriptors (e.g., logP, polar surface area) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
